

Application Notes and Protocols for Xenopsin Sequence Alignment and Phylogenetic Analysis

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Compound of Interest

Compound Name: *Xenopsin*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sequence alignment and phylogenetic analysis of **Xenopsin** and related peptides. The methodologies outlined are essential for understanding the evolutionary relationships of **Xenopsin**, identifying conserved functional domains, and informing drug design and development efforts targeting its signaling pathway.

Introduction to Xenopsin

Xenopsin is a bioactive octapeptide originally isolated from the skin of the African clawed frog, *Xenopus laevis*[1][2]. It shares structural and functional similarities with neurotensin, a tridecapeptide involved in a variety of physiological processes in mammals[3]. **Xenopsin** and related peptides have been shown to interact with neurotensin receptors, influencing processes such as smooth muscle contraction, analgesia, and blood pressure regulation. Understanding the sequence homology and evolutionary divergence of **Xenopsin** and its related peptides is crucial for elucidating their structure-activity relationships and for the development of novel therapeutics.

Data Presentation: Sequence Alignment of Xenopsin and Neurotensin Precursors

A multiple sequence alignment of the precursor proteins for **Xenopsin** from *Xenopus laevis*, and Neurotensin from *Homo sapiens* and *Rattus norvegicus* was performed to identify conserved regions and sequence divergence. The alignment highlights the conservation of the C-terminal region, which contains the bioactive peptide sequences.

Table 1: Amino Acid Sequences for Alignment

Peptide/Precursor	Organism	UniProtKB Accession	Sequence
Xenopsin Precursor	<i>Xenopus laevis</i>	P07198	MKTKILVLSVLSLLSV LVTCEVSSPLQAKRH PKRPWIL
Neurotensin/Neuromedin N Precursor	<i>Homo sapiens</i>	P30990	MKTKILVLSVLSLLSV LVTCEVSSPLQAKRH PKRPWIL
Neurotensin/Neuromedin N Precursor	<i>Rattus norvegicus</i>	P20068	MKTKILVLSVLSLLSV LVTCEVSSPLQAKRH PKRPWIL

Table 2: Pairwise Percent Identity Matrix of Precursor Sequences

The following table summarizes the percentage of identical amino acid residues between the aligned precursor sequences. This quantitative data provides a clear measure of the evolutionary relatedness of these proteins.

Xenopsin Precursor (X. laevis)	Neurotensin Precursor (H. sapiens)	Neurotensin Precursor (R. norvegicus)	
Xenopsin Precursor (X. laevis)	100%	25.0%	24.4%
Neurotensin Precursor (H. sapiens)	25.0%	100%	84.1%
Neurotensin Precursor (R. norvegicus)	24.4%	84.1%	100%

Experimental Protocols

Protocol for Multiple Sequence Alignment using MEGA

This protocol describes the steps for performing a multiple sequence alignment of **Xenopsin** and related precursor protein sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.

Objective: To align the amino acid sequences of **Xenopsin** and Neurotensin precursors to identify conserved regions.

Materials:

- MEGA software (version 11 or later)
- FASTA file containing the amino acid sequences of **Xenopsin** precursor (*Xenopus laevis*), Neurotensin precursor (*Homo sapiens*), and Neurotensin precursor (*Rattus norvegicus*).

Procedure:

- Launch MEGA: Open the MEGA software on your computer.
- Open Data File:
 - Go to File > Open a File/Session.

- Browse to and select your FASTA file containing the precursor sequences.
- In the dialog box, select Align.
- Perform Alignment:
 - In the Alignment Explorer window, go to Alignment > Align by ClustalW or Align by MUSCLE. MUSCLE is generally recommended for higher accuracy.
 - Keep the default alignment parameters for protein sequences or adjust as needed (e.g., Gap Opening Penalty, Gap Extension Penalty).
 - Click OK to start the alignment.
- Analyze Alignment:
 - The aligned sequences will be displayed. Identical residues will be highlighted in the same color.
 - Visually inspect the alignment for conserved blocks, particularly at the C-terminus where the active peptides are located.
- Export Alignment:
 - To save the alignment, go to Data > Export Alignment > MEGA format (*.meg). This format is required for subsequent phylogenetic analysis in MEGA.

Protocol for Phylogenetic Analysis using MEGA

This protocol details the construction of a phylogenetic tree from the aligned sequences using the Maximum Likelihood method in MEGA.

Objective: To infer the evolutionary relationships between **Xenopsin** and Neurotensin precursors.

Materials:

- MEGA software with an active alignment session (from Protocol 3.1).

- Aligned sequences in MEGA format (*.meg).

Procedure:

- Open Phylogenetic Analysis Module:
 - With the alignment open in MEGA, go to Phylogeny > Construct/Test Maximum Likelihood Tree.
- Set Analysis Parameters:
 - A dialog box will appear. Confirm that you want to use the currently active data.
 - Test of Phylogeny: Select Bootstrap method to assess the statistical support for the tree topology. Set the Number of Bootstrap Replications to 1000 for robust analysis.
 - Substitution Model: For protein sequences, a common model is the Jones-Taylor-Thornton (JTT) model. You can also use the Find Best Protein Model (ML) feature in MEGA to determine the most appropriate model for your data.
 - Rates among Sites: Select Gamma Distributed (G) to account for variable evolutionary rates across different amino acid positions.
 - Leave other parameters at their default settings unless you have specific reasons to change them.
- Compute Tree:
 - Click Compute. The analysis may take some time depending on the number of sequences and bootstrap replications.
- Visualize and Interpret Tree:
 - Once the computation is complete, the phylogenetic tree will be displayed in the Tree Explorer.
 - The numbers at the nodes represent bootstrap values, indicating the percentage of replicate trees in which the associated taxa clustered together. Higher values (e.g., >70%)

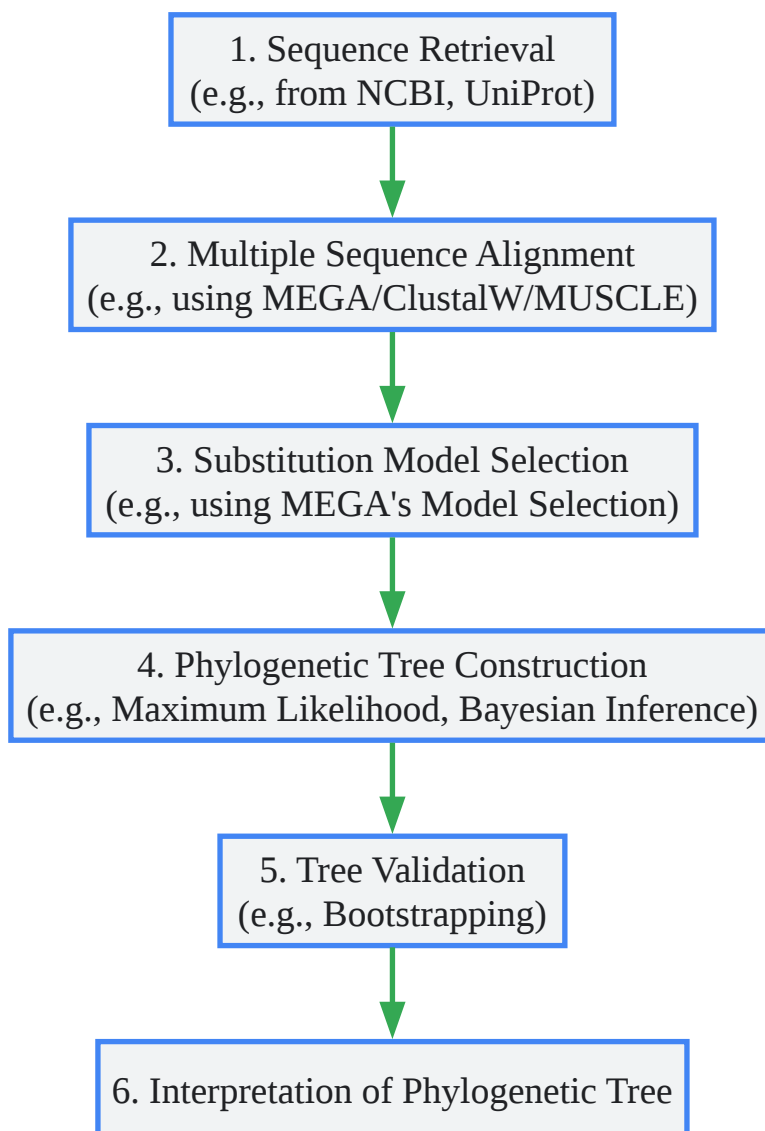
indicate stronger support for that branching point.

- The branch lengths are proportional to the amount of evolutionary change.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Xenopsin Phylogenetic Analysis

The following diagram illustrates the key steps involved in the phylogenetic analysis of **Xenopsin** and its related peptides, from sequence retrieval to tree interpretation.

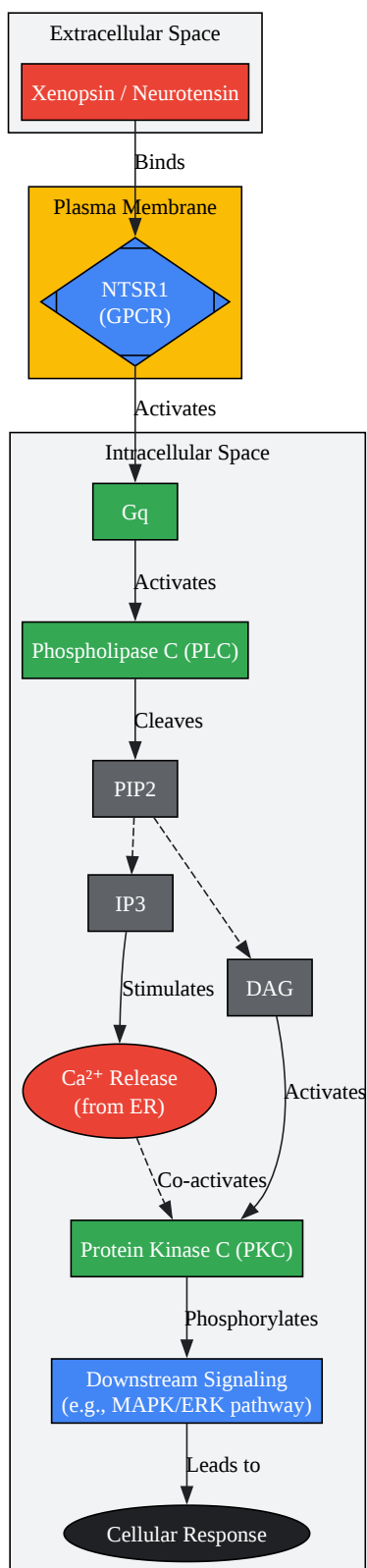


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Caption: Workflow for **Xenopsin** Phylogenetic Analysis.

Xenopsin/Neurotensin Signaling Pathway

Xenopsin exerts its biological effects by binding to neurotensin receptors (NTSRs), which are G protein-coupled receptors (GPCRs). The primary receptor for neurotensin is NTSR1. The binding of **Xenopsin** or neurotensin to NTSR1 initiates a cascade of intracellular signaling events.



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Caption: Simplified **Xenopsin**/Neurotensin Signaling Pathway via NTSR1.

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References

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